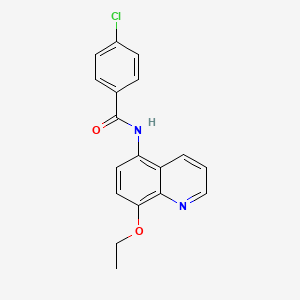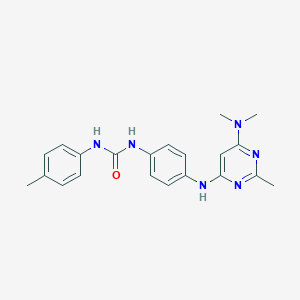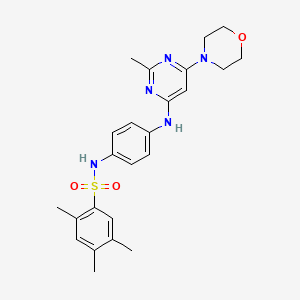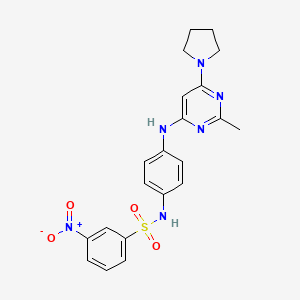![molecular formula C19H26ClFN2O3S B14982979 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-cyclohexylpiperidine-4-carboxamide](/img/structure/B14982979.png)
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-cyclohexylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-cyclohexylpiperidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and a methanesulfonyl group attached to a chlorofluorophenyl moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-cyclohexylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of (2-chloro-6-fluorophenyl)methanesulfonyl chloride: This intermediate is synthesized by reacting 2-chloro-6-fluorobenzyl chloride with methanesulfonyl chloride in the presence of a base such as triethylamine.
Nucleophilic substitution: The (2-chloro-6-fluorophenyl)methanesulfonyl chloride is then reacted with N-cyclohexylpiperidine-4-carboxamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-cyclohexylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-cyclohexylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-cyclohexylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain modulation.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide
- (2-chloro-6-fluorophenyl)methanesulfonyl chloride
Uniqueness
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-cyclohexylpiperidine-4-carboxamide stands out due to its specific combination of functional groups, which imparts unique chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C19H26ClFN2O3S |
|---|---|
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-cyclohexylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H26ClFN2O3S/c20-17-7-4-8-18(21)16(17)13-27(25,26)23-11-9-14(10-12-23)19(24)22-15-5-2-1-3-6-15/h4,7-8,14-15H,1-3,5-6,9-13H2,(H,22,24) |
Clave InChI |
QFPFOEYAYKYTSU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B14982896.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B14982900.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B14982906.png)

![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B14982918.png)
![2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14982922.png)
![3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14982935.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14982944.png)


![10-(3,4-dimethoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B14982959.png)

![4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14982984.png)
![1-benzyl-4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14982992.png)
